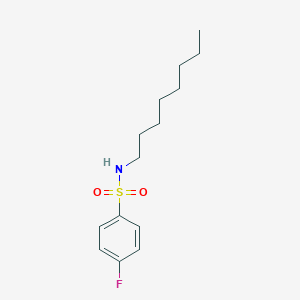

4-fluoro-N-octylbenzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C14H22FNO2S |

|---|---|

Molekulargewicht |

287.4 g/mol |

IUPAC-Name |

4-fluoro-N-octylbenzenesulfonamide |

InChI |

InChI=1S/C14H22FNO2S/c1-2-3-4-5-6-7-12-16-19(17,18)14-10-8-13(15)9-11-14/h8-11,16H,2-7,12H2,1H3 |

InChI-Schlüssel |

NWMAQXWNHYCEIE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)F |

Kanonische SMILES |

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonamide Derivatives

Key Observations:

Lipophilicity and Toxicity: The octyl chain in 4-fluoro-N-octylbenzenesulfonamide enhances lipophilicity compared to the smaller dimethyl group in 4-fluoro-N,N-dimethylbenzenesulfonamide. The dimethyl analogue is explicitly noted as harmful via inhalation and dermal exposure . Chlorine and nitro groups in 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide introduce electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to fluorine-containing analogues .

Biological Activity: N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide (C₁₃H₁₃FN₂O₃S) shares structural motifs with antimicrobial sulfonamides, such as the amino-methoxyphenyl group, which is critical for targeting bacterial enzymes . In contrast, the octyl chain in 4-fluoro-N-octylbenzenesulfonamide may enhance membrane penetration in Gram-negative bacteria .

Synthetic Challenges :

- The unexpected formation of the "double" sulfonamide in N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide highlights the sensitivity of sulfonamide synthesis to reaction conditions, such as competing sulfonylation pathways .

Structural Diversity and Functional Group Impact

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to chlorine, which is bulkier and more polarizable. This distinction is evident in the comparison between 4-fluoro-N-octylbenzenesulfonamide and its chloro-nitro analogue .

- Shorter chains (e.g., methyl or ethyl) reduce steric hindrance but may limit tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.